molecular formula C13H21N3 B1628607 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine CAS No. 448934-01-8

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Número de catálogo: B1628607
Número CAS: 448934-01-8
Peso molecular: 219.33 g/mol
Clave InChI: GYRJZJZERXFNLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRJZJZERXFNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594657
Record name 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448934-01-8
Record name 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine (CAS: 448934-01-8) is a high-value heterocyclic intermediate used primarily in the synthesis of CNS-active pharmaceutical agents. Characterized by a molecular weight of 219.33 g/mol , this scaffold combines a solubilizing homopiperazine (diazepane) ring with a reactive benzylamine linker.

In modern drug discovery, this specific architecture serves as a "privileged scaffold," frequently utilized to modulate lipophilicity and receptor binding affinity in Fragment-Based Drug Discovery (FBDD). It is a critical precursor for developing antagonists targeting 5-HT6 serotonin receptors and Sigma-1 receptors , often replacing morpholine or piperazine moieties to alter pharmacokinetic profiles.

Physicochemical Specifications

Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis. For researchers utilizing Mass Spectrometry (MS) for quality control, the distinction between Average Molecular Weight and Monoisotopic Mass is vital.

Table 1: Core Chemical Identity & Properties
PropertySpecificationTechnical Note
IUPAC Name 1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanaminePrimary amine functionalization
CAS Number 448934-01-8Unique identifier for procurement
Molecular Formula

Carbon-rich heterocyclic amine
Average Mol.[1][2][3][4][5][6][7][8][9] Weight 219.33 g/mol Used for molarity calculations
Monoisotopic Mass 219.1735 g/mol Required for High-Res MS (HRMS)
LogP (Predicted) ~1.11Moderate lipophilicity; CNS penetrant
pKa (Base) ~9.5 (Secondary amine)High basicity due to diazepane ring
H-Bond Acceptors 3Critical for receptor docking
H-Bond Donors 1Primary amine (

)

Critical Insight: The 1,4-diazepane ring introduces a conformational flexibility distinct from the rigid piperazine ring. This often results in improved solubility and unique binding vectors in kinase or GPCR active sites.

Synthetic Architecture & Methodology

The synthesis of this scaffold typically follows a convergent two-step protocol. The causality behind this route is the high nucleophilicity of the diazepane nitrogen, which allows for efficient


 coupling, followed by a chemoselective reduction.
Workflow Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical flow from commodity precursors to the final amine scaffold.

Synthesis_Pathway Figure 1: Convergent Synthesis of 1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine Precursor1 4-Fluorobenzonitrile (Electrophile) Intermediate Intermediate Nitrile (CAS: 199928-77-3) Precursor1->Intermediate SnAr Coupling (K2CO3, DMSO, 100°C) Precursor2 1-Methyl-1,4-diazepane (Nucleophile) Precursor2->Intermediate Product Final Product (Benzylamine) Intermediate->Product Nitrile Reduction Reagent_Red LiAlH4 or H2/Raney Ni (Reduction) Reagent_Red->Intermediate

Figure 1: The synthesis relies on a nucleophilic aromatic substitution followed by nitrile reduction.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the diazepane ring onto the phenyl core.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), 1-Methyl-1,4-diazepane (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMSO.

    • Add base (

      
      ) and the diazepane.
      
    • Heat to 100°C for 4–6 hours. Monitor by TLC (disappearance of fluoride).

    • Workup: Pour into ice water. The intermediate, 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile , typically precipitates as a solid. Filter and dry.

Step 2: Nitrile Reduction

Objective: Convert the nitrile (


) to the primary amine (

).
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Hydrogen gas (
    
    
    
    ) with Raney Nickel.
  • Solvent: Anhydrous THF (for

    
    ) or Methanol/NH3 (for Hydrogenation).
    
  • Procedure (

    
     method): 
    
    • Suspend

      
       (2.0 eq) in dry THF at 0°C under Argon.
      
    • Add the nitrile intermediate dropwise.

    • Reflux for 2 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts.
    • Purification: The crude oil is often purified via column chromatography (DCM/MeOH/NH4OH) to yield the pure benzylamine.

Analytical Validation (Quality Control)

To ensure the integrity of the scaffold before using it in downstream coupling (e.g., amide bond formation), a self-validating analytical workflow is required.

QC Decision Tree

QC_Workflow Figure 2: Analytical Logic for Scaffold Validation Sample Synthesized Batch LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 220.3 [M+H]+? LCMS->MassCheck NMR 1H-NMR (DMSO-d6) MassCheck->NMR Yes Repurify Repurify (Column) MassCheck->Repurify No (Side Products) PurityCheck Integration Correct? NMR->PurityCheck Release Release for Synthesis PurityCheck->Release Yes PurityCheck->Repurify No (<95%)

Figure 2: Step-by-step quality control logic to confirm identity and purity.

Expected Analytical Signals
  • Mass Spectrometry (ESI+): Dominant peak at m/z 220.3

    
    .
    
  • 1H-NMR (400 MHz, DMSO-d6):

    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       3.65 (s, 2H, 
      
      
      
      )
    • 
       6.70 (d, 2H, Aromatic protons ortho to diazepane)
      
    • 
       7.15 (d, 2H, Aromatic protons ortho to methylene)
      

Therapeutic Applications

This molecule is rarely a drug in itself but acts as a critical "linker-head" motif in medicinal chemistry.

  • 5-HT6 Receptor Antagonists: The diazepane ring mimics the piperazine found in many serotonin ligands, improving cognitive function models [1].

  • Sigma-1 Receptor Ligands: Used in neuroprotective agents where the basic nitrogen of the diazepane interacts with the aspartate residue in the receptor binding pocket [2].

  • Solubility Enhancement: Replacing a standard benzylamine with this scaffold can increase the aqueous solubility of lipophilic drug candidates due to the ionizable tertiary amine in the diazepane ring.

References

  • National Center for Biotechnology Information (NCBI). (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Bentham Science. (2011). Synthesis of 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry. Available at: [Link][10]

Sources

The Diazepane Scaffold: Engineering Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a critical evolution in medicinal chemistry, offering a "privileged" architecture that bridges the gap between rigid, flat heterocycles and highly flexible linear chains.[1] While 6-membered piperazines have long dominated drug discovery libraries due to synthetic accessibility, their planar "chair" conformation often limits access to complex, three-dimensional binding pockets.[1]

This guide details the technical application of diazepane-based building blocks. It focuses on the 1,4-isomer, which provides unique vectors for diversity-oriented synthesis (DOS) and has been validated by high-profile clinical successes such as Suvorexant (Belsomra).

Part 1: Structural Dynamics & Scaffold Selection

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and selectivity.[1]

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Drug Design
Conformation Rigid ChairFlexible Twist-Chair / BoatDiazepane adapts to induced-fit binding pockets.
Vectors

(Linear)

(Angular)
Diazepane allows "U-shaped" bioactive conformations.
Basicity (

)


Similar basicity; diazepane maintains solubility.
Metabolic Liability High (N-oxidation)Moderate (Ring oxidation)C-substitution (e.g., methyl at C6) blocks metabolism.[1]
Decision Logic: When to Deploy Diazepanes

The following decision tree illustrates the medicinal chemistry logic for selecting a diazepane core over a standard piperazine.

ScaffoldSelection Start Target Binding Pocket Analysis Geometry Is the pocket linear or globular? Start->Geometry Linear Linear/Narrow Geometry->Linear Narrow channel Globular Globular/Complex Geometry->Globular Deep pocket Piperazine Select Piperazine (Rigid spacer) Linear->Piperazine Flexibility Is induced fit required? Globular->Flexibility Flexibility->Piperazine No (Rigid fit) Diazepane Select 1,4-Diazepane (Twist-Chair Adaptability) Flexibility->Diazepane Yes (Dynamic fit)

Figure 1: Strategic decision tree for scaffold selection based on binding pocket geometry.

Part 2: Synthetic Methodologies & Library Design[1][2]

The Challenge of Regioselectivity

The core challenge in using 1,4-diazepane is distinguishing between the two chemically equivalent nitrogen atoms (


 and 

). For library generation, orthogonal protection is non-negotiable.[1]
Protocol: Regioselective Synthesis of -Boc-Homopiperazine

This protocol creates a mono-protected building block, allowing sequential functionalization of the two nitrogen termini.

Materials:

  • Homopiperazine (1,4-Diazepane) [CAS: 505-66-8]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Dichloromethane (DCM)[1]

  • Triethylamine (

    
    )[1]
    

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve homopiperazine (10.0 g, 100 mmol) in DCM (200 mL). It is critical to use a large excess of the diamine (at least 2-3 equivalents relative to the protecting group) if using direct alkylation, but for Boc-protection, we rely on slow addition.[1]

  • Controlled Addition: Cool the solution to

    
    . Dissolve 
    
    
    
    (10.9 g, 50 mmol - 0.5 equiv) in DCM (50 mL). Add this solution dropwise over 2 hours.
    • Expert Insight: The slow addition of a sub-stoichiometric amount of

      
       minimizes the formation of the bis-Boc byproduct.
      
  • Workup (Purification by Extraction):

    • Wash the organic layer with water (

      
      ). The unreacted homopiperazine remains in the aqueous phase (and can be recycled).
      
    • The mono-Boc product partitions into the organic phase.

    • Validation: Check TLC (ninhydrin stain). Bis-Boc moves to the solvent front; Mono-Boc is mid-polar; unreacted amine stays at the baseline.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield 
    
    
    
    -Boc-homopiperazine as a colorless oil or low-melting solid.
  • Yield Expectation: 60-75% based on

    
    .
    
Library Generation Workflow

Once the mono-protected core is established, the library is expanded via "Grow" vectors.

LibraryWorkflow Core 1,4-Diazepane Core Prot Mono-Boc Protection Core->Prot Branch1 N1 Functionalization (Reductive Amination / Acylation) Prot->Branch1 Electrophile A Deprot N4 Deprotection (TFA or HCl) Branch1->Deprot Branch2 N4 Functionalization (SnAr / Sulfonylation) Deprot->Branch2 Electrophile B Final Diverse Library (Dual Vector) Branch2->Final

Figure 2: Orthogonal functionalization workflow for generating diversity at N1 and N4 positions.

Part 3: Case Study & Mechanistic Validation[1]

Suvorexant (Belsomra): The "Killer App" for Diazepanes

The development of Suvorexant, a dual orexin receptor antagonist (DORA) for insomnia, serves as the definitive proof-of-concept for this scaffold.

  • The Problem: Early hits were lipophilic and metabolically unstable.[2][3][4]

  • The Solution: Introduction of the 1,4-diazepane ring.[5][6][7][8]

  • Mechanistic Insight: The 7-membered ring adopts a specific U-shaped conformation when bound to the OX1/OX2 receptors. This conformation positions the two aromatic "wings" (chlorobenzoxazole and fluorobenzene) at the precise angle required to block the receptor, a geometry that a 6-membered piperazine ring could not achieve without inducing strain.

  • Optimization: To improve metabolic stability, a methyl group was introduced at the

    
     position (inter-nitrogen carbon).[1] This hinders oxidative metabolism on the ring, significantly improving the pharmacokinetic (PK) profile [1].[1]
    
Self-Validating System: Quality Control for Diazepane Libraries

To ensure the integrity of a diazepane library, the following QC metrics must be met:

  • Conformational Purity: Unlike piperazines, diazepanes can exist in multiple conformers. Low-temperature NMR may be required to resolve broad peaks caused by ring flipping.

  • Regio-verification: When introducing substituents on Carbon (e.g., C2 vs C6), use 2D NMR (HMBC) to verify the distance from the nitrogen atoms.[1]

  • Basic Center Titration: Ensure the final compounds maintain a

    
     suitable for CNS penetration (typically 
    
    
    
    7.5–9.0 for the protonated amine).

References

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. Source: ACS Pharmacology & Translational Science [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Source: National Institutes of Health (PMC) [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Source: Medicinal Research Reviews (PubMed) [Link][1]

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Source: ACS Publications [Link]

  • Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link][9]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis and Screening of 5-HT6 Antagonists Utilizing 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-HT6 Antagonists using 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary & Scientific Rationale

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a critical therapeutic target for cognitive deficits associated with Alzheimer’s disease, schizophrenia, and obesity. Unlike other serotonin receptors, 5-HT6R is almost exclusively localized in the central nervous system (CNS), particularly in the striatum and hippocampus, making it an attractive target for enhancing cholinergic and glutamatergic transmission without peripheral side effects.

This application note details the utilization of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine (CAS: 448934-01-8) as a privileged scaffold for synthesizing potent 5-HT6 antagonists.

The "Diazepane" Advantage

While piperazine moieties are ubiquitous in GPCR medicinal chemistry, the 1,4-diazepane (homopiperazine) ring offers distinct advantages:

  • Conformational Flexibility: The seven-membered ring adopts a twisted chair conformation, often allowing for better induced-fit binding within the 5-HT6 hydrophobic pocket compared to the rigid piperazine.

  • Solubility Profile: The homopiperazine ring typically imparts higher basicity and aqueous solubility, critical for CNS drug penetration.

  • Selectivity: 1,4-diazepane derivatives have shown superior selectivity profiles against the closely related 5-HT2A and 5-HT2B receptors.

Chemical Strategy: The Sulfonamide Linker Approach

The most successful class of 5-HT6 antagonists (e.g., SB-271046, SB-399885) utilizes an arylsulfonamide pharmacophore. The target amine, 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine , serves as the nucleophilic "head group" containing the basic amine required for aspartic acid anchoring in the receptor (Asp3.32).

We utilize a divergent synthetic strategy to generate a library of antagonists by coupling this amine with diverse aryl sulfonyl chlorides.

Visualizing the Synthetic Pathway

The following diagram illustrates the core synthetic workflow and the strategic variation points.

G Start Precursor Amine 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine Reaction Coupling Reaction DCM, Et3N, 0°C to RT Start->Reaction 1.0 eq Reagents Diversity Element Ar-SO2-Cl (Aryl Sulfonyl Chlorides) Reagents->Reaction 1.1 eq Purification Purification Flash Chromatography / Prep-HPLC Reaction->Purification Crude Mixture Product Target Antagonist N-Benzyl Sulfonamide Library Purification->Product >98% Purity

Caption: Divergent synthesis workflow for generating 5-HT6 antagonist libraries via sulfonamide coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-(4-Methyl-1,4-diazepan-1-yl)benzyl)arylsulfonamides

Objective: To synthesize a library of sulfonamide derivatives with >95% purity for biological screening.

Reagents Required:

  • Scaffold: 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine (CAS 448934-01-8).[1][2]

  • Electrophiles: Various Aryl Sulfonyl Chlorides (e.g., benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, 1-naphthalenesulfonyl chloride).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 mmol (219 mg) of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine in 10 mL of anhydrous DCM in a 25 mL round-bottom flask.

    • Add 1.5 mmol (210 µL) of Triethylamine.

    • Cool the solution to 0°C using an ice bath.

  • Coupling Reaction:

    • Dissolve 1.1 mmol of the selected Aryl Sulfonyl Chloride in 2 mL of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes.

    • Critical Checkpoint: Monitor the temperature; ensure it does not exceed 5°C during addition to prevent bis-sulfonylation or side reactions.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours .

  • Reaction Monitoring (Self-Validation):

    • Perform TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of the starting amine spot (low Rf, stains with Ninhydrin) and appearance of a new, higher Rf spot (UV active).

  • Workup & Isolation:

    • Dilute the reaction mixture with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL Saturated NaHCO3 (to remove acidic byproducts).

      • 10 mL Brine.

    • Dry the organic layer over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0-5% Methanol in DCM (containing 0.5% NH4OH to prevent tailing of the basic diazepane).

Protocol B: Structural Characterization Standards

For a compound to be released for screening, it must meet the following criteria. Data below simulates a typical Benzenesulfonamide derivative .

Analytical MethodExpected Result / Criteria
1H NMR (400 MHz, CDCl3) δ 7.80-7.40 (m, Ar-H, Sulfonyl), δ 7.10 (d, Ar-H, Benzyl), δ 6.60 (d, Ar-H, Benzyl ortho to amine), δ 4.05 (s, 2H, CH2-N), δ 3.50-2.50 (m, Diazepane protons), δ 2.38 (s, 3H, N-Me).
LC-MS (ESI+) Molecular Ion [M+H]+ must match theoretical mass ±0.4 Da. Purity >95% by UV (254 nm).
Appearance Off-white to pale yellow solid/foam.

Biological Evaluation: 5-HT6 Binding Assay

Once synthesized, the library must be validated for affinity. The following protocol uses a radioligand displacement assay, the gold standard for determining


 values.
Workflow Visualization

BioAssay Membrane HEK-293 Membranes (Expressing h5-HT6R) Incubation Incubation 60 min @ 37°C Membrane->Incubation Ligand Radioligand [3H]-LSD (2 nM) Ligand->Incubation Compound Test Compound (10^-10 to 10^-5 M) Compound->Incubation Filtration Harvesting GF/B Filters + PEI Incubation->Filtration Analysis Scintillation Counting Data Analysis (Prism) Filtration->Analysis

Caption: Radioligand binding assay workflow for determining Ki values of synthesized antagonists.

Protocol C: Radioligand Binding Assay (Standard Operating Procedure)
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT6 receptor.

    • Homogenize cells in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Assay Setup:

    • Total Binding: Membrane + [3H]-LSD (2 nM) + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + [3H]-LSD + Methiothepin (10 µM) or Serotonin (100 µM).

    • Test Wells: Membrane + [3H]-LSD + Test Compound (7 concentrations, e.g., 0.1 nM to 10 µM).

  • Incubation:

    • Incubate plates for 60 minutes at 37°C .

    • Note: 5-HT6 receptors are heat-stable, and 37°C ensures equilibrium is reached faster than at 4°C.

  • Harvesting:

    • Filter rapidly through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash 3x with ice-cold Tris buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression.

    • Convert IC50 to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where [L] is radioligand concentration and Kd is the dissociation constant of [3H]-LSD).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Hydrolysis of Sulfonyl Chloride.Ensure DCM is anhydrous. Use fresh Sulfonyl Chloride. Perform reaction under Nitrogen atmosphere.
Impurity: Bis-sulfonylation Excess Sulfonyl Chloride or high temp.Strictly control stoichiometry (1.1 eq). Keep reaction at 0°C during addition.
Tailing on TLC/Column Basic Diazepane interaction with Silica.Crucial: Add 1% Triethylamine or 0.5% NH4OH to the eluent (DCM/MeOH) to deactivate silica acidic sites.
High Non-Specific Binding Lipophilic compound sticking to filters.Ensure GF/B filters are pre-soaked in 0.5% PEI for at least 2 hours.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Hirst, W. D., et al. (2006). Characterization of the rat and human 5-HT6 receptor: radioligand binding, functional and mRNA distribution studies. British Journal of Pharmacology. Link

  • Lopez-Rodriguez, M. L., et al. (2005). Design and Synthesis of New Benzenesulfonamide Derivatives as Potent 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry.[3] Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry.[3] Link

Sources

Application Note: Protecting Group Strategies for 4-Methyl-1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents.[1][2] However, the synthesis of 4-methyl-1,4-diazepane (also referred to as N-methylhomopiperazine) presents a classic desymmetrization challenge.[3]

Because 1,4-diazepane possesses two chemically equivalent secondary amines (C₂ symmetry), direct methylation often yields a statistical mixture of unreacted starting material, the desired mono-methylated product, and the bis-methylated impurity.[1][2]

This Application Note details a high-fidelity protocol using protecting group (PG) strategies to break this symmetry. We prioritize the tert-Butoxycarbonyl (Boc) route due to its operational simplicity and scalability, while providing the Benzyl (Bn) route as an orthogonal alternative for acid-sensitive substrates.[1]

Core Decision Matrix

Before selecting a protocol, evaluate your downstream requirements using the logic below:

DecisionMatrix Start Start: 1,4-Diazepane Q1 Is the final target acid-sensitive? Start->Q1 RouteA Route A: Boc Strategy (Standard) Q1->RouteA No RouteB Route B: Benzyl Strategy (Orthogonal) Q1->RouteB Yes StepA 1. Mono-Boc Protection 2. Reductive Methylation 3. Acid Deprotection (TFA/HCl) RouteA->StepA StepB 1. Mono-Benzyl Protection 2. Direct Methylation 3. Hydrogenolysis (Pd/C) RouteB->StepB

Figure 1: Strategic decision tree for selecting the optimal desymmetrization route.

Route A: The Boc/Carbamate Strategy (Gold Standard)[1][3]

This route is preferred for 90% of applications due to the stability of the Boc group during basic workups and its clean removal.

Phase 1: Selective Mono-Protection

The critical process parameter (CPP) here is stoichiometry . To avoid bis-protection, the diamine must be in excess.

Reagents:

  • 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8][1][3][4]

  • Di-tert-butyl dicarbonate (Boc₂O)[3][5]

  • Dichloromethane (DCM) or Methanol (MeOH)[1][2]

  • Triethylamine (Et₃N) - Optional, usually not needed if diamine is excess.[1][2]

Protocol:

  • Preparation: Dissolve 1,4-diazepane (3.0 equivalents ) in DCM (0.2 M concentration). High dilution favors mono-protection.[3]

  • Addition: Dissolve Boc₂O (1.0 equivalent ) in a separate volume of DCM. Add this solution dropwise to the diazepane solution over 60–90 minutes at 0°C.

    • Why: Slow addition ensures Boc₂O always encounters a high concentration of free amine, statistically favoring the mono-reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Purification by Extraction):

    • Add water to the reaction mixture.[6][7][8][9][10]

    • Critical Step: The unreacted diazepane is highly water-soluble.[3] The mono-Boc product is organic-soluble.[3]

    • Extract with DCM (3x).[1][3]

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Note: Bis-Boc impurity (if any) will remain in the organic layer but is usually minimal (<5%) if stoichiometry was controlled.[3]

Phase 2: Reductive Methylation (Eschweiler-Clarke vs. STAB)

We recommend Sodium Triacetoxyborohydride (STAB) over traditional Eschweiler-Clarke (Formic acid/Formaldehyde) to avoid thermal stress and side reactions.[1][3]

Protocol:

  • Dissolve 1-Boc-1,4-diazepane (1.0 eq) in 1,2-Dichloroethane (DCE) or DCM.[1][3]

  • Add Formaldehyde (37% aq.[3][6][8] solution, 3.0 eq). Stir for 15 mins to form the iminium species.

  • Add STAB (1.5 eq) portion-wise.[3]

    • Mechanism:[2][5][8][9][11] STAB is less acidic than NaCNBH₃ and safer.[3] It selectively reduces the iminium ion without reducing the aldehyde itself rapidly.

  • Stir at RT for 4–12 hours. Monitor by TLC (stain with Ninhydrin; secondary amine spot disappears).[3]

  • Quench with sat. NaHCO₃. Extract with DCM.[3]

Phase 3: Deprotection
  • Dissolve the methylated intermediate in DCM.[3]

  • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) or 4M HCl in Dioxane.

  • Stir 1–2 hours.

  • Concentrate to dryness.[3] The product exists as the TFA or HCl salt.

  • Free Basing (Optional): Redissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with NaOH/DCM if the product is organic soluble.[2]

Route B: The Benzyl Strategy (Orthogonal)[1][3]

Use this route if your molecule contains acid-labile groups (e.g., acetals, silyl ethers) that would not survive Boc removal.[1][2]

Protocol Summary:

  • Mono-Benzylation: Similar to Boc protection, but use Benzyl Bromide (BnBr) with caution.[1][3] A better approach is to use N-Benzyl-homopiperazine (commercially available) as the starting material.[3]

  • Methylation: Perform the STAB reductive amination (as in Route A) on the free nitrogen.

  • Deprotection (Hydrogenolysis):

    • Dissolve 1-Benzyl-4-methyl-1,4-diazepane in MeOH.

    • Add Pd/C (10% wt loading).[1][3][7][8]

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 12–24 hours.

    • Filter through Celite.[3][8]

Synthesis Workflow & Data Visualization

The following diagram illustrates the chemical flow and checkpoints for the recommended Route A.

SynthesisFlow Input Homopiperazine (3.0 eq) Inter1 Mono-Boc Intermediate Input->Inter1 Desymmetrization Reagent1 Boc2O (1.0 eq) 0°C, Slow Add Reagent1->Inter1 Inter2 1-Boc-4-Methyl Diazepane Inter1->Inter2 N-Methylation Reagent2 HCHO / STAB Reductive Amination Reagent2->Inter2 Product 4-Methyl-1,4-Diazepane (Salt Form) Inter2->Product Cleavage Reagent3 TFA or HCl Deprotection Reagent3->Product

Figure 2: Step-by-step synthetic workflow for the Boc-mediated synthesis.

Quantitative Data & Troubleshooting

Comparison of Reducing Agents for Step 2
ReagentSelectivitySafety ProfileYield (Typical)Notes
STAB (Sodium Triacetoxyborohydride) HighGood85-95%Recommended. No toxic cyanide byproducts.[3]
NaCNBH₃ (Sodium Cyanoborohydride)HighPoor (Toxic)80-90%Generates HCN gas at low pH.[1][3] Avoid if possible.
NaBH₄ (Sodium Borohydride)LowModerate60-75%Reduces aldehydes too fast; requires imine pre-formation.[3]
Formic Acid (Eschweiler-Clarke)ModerateGood70-80%Requires high temp (100°C); harsh conditions.[3]
Critical Process Parameters (CPPs)
  • Bis-Boc Formation: If you observe >10% bis-Boc in Step 1, increase the starting diamine equivalents to 4.0 or 5.[3]0. The cost of homopiperazine is generally low compared to the purification cost of separating mixtures.

  • Exotherm Control: The addition of STAB can be mildly exothermic.[3] On scales >10g, add in portions.

  • Salt Stoichiometry: The final product is a diamine.[3][9] If using HCl, expect a dihydrochloride salt.[2] Ensure your analytical calculations (yield) account for the salt mass.

References

  • Mono-Boc Protection Strategy

    • Title: Selective Mono-Boc-Protection of Diamines.[3][12]

    • Source:Synthetic Communications, 2007, 37(5), 737-742.[1][2]

    • URL:[Link][1][2]

  • Reductive Amination with STAB

    • Title: Sodium Triacetoxyborohydride.[3] A General, Mild, and Selective Reducing Agent for the Reductive Amination of Aldehydes and Ketones.[1][2]

    • Source:Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2]

    • URL:[Link][1][2]

  • Homopiperazine Properties & Handling

    • Title: 1,4-Diazepane Product Information.[1][3][4][10][13][14][15][16]

    • Source: PubChem Compound Summary.[3]

    • URL:[Link][1][2]

  • Flow Chemistry Optimization (Alternative Protocol)

    • Title: MRT - Mono-Boc-Protection of Diamines.[3]

    • Source: Sigma-Aldrich Application Note.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of amide coupling reactions using 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine .

Topic: Improving Yield and Purity in Amide Couplings Audience: Medicinal Chemists, Process Chemists Molecule Profile:

  • Core Structure: Benzylamine moiety (primary amine nucleophile).[1]

  • Tail: N-Methyl-1,4-diazepane (tertiary amine, basic solubilizing group).[1]

  • Key Challenge: The molecule contains a highly basic tertiary amine (

    
    ) alongside the reactive primary amine.[1][2] This leads to proton scavenging, catalyst poisoning, and difficult purification due to silica interaction.
    

Part 1: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion[2]

Q: I see starting material remaining by LCMS despite using 1.5 equiv of HATU. Why isn't the reaction going to completion? A: The issue is likely proton scavenging by the diazepane ring.[2] The N-methyl diazepane nitrogen is basic.[1][2] In standard protocols (1:1 acid:amine), the first equivalent of acid generated (or residual acid from the coupling reagent) protonates the diazepane tertiary amine rather than the DIPEA/TEA.[1] If the primary amine also gets protonated, it becomes non-nucleophilic.

  • The Fix: Increase your base (DIPEA/NMM) loading to 3.0–4.0 equivalents . You must ensure the reaction medium remains basic enough to keep the benzylamine in its free base form (

    
    ) despite the "proton sponge" effect of the diazepane tail.
    

Q: My reaction turns black/tarry, and the yield is low. Is the aniline nitrogen reacting? A: It is unlikely the aniline nitrogen (N1 of the diazepane) is coupling due to steric bulk and electronic deactivation by the ring. However, electron-rich anilines are prone to oxidative degradation .[1]

  • The Fix: Degas your solvent (DMF/DCM) with nitrogen/argon before adding the amine.[1][2] If using HATU, ensure the pre-activation of the acid (Acid + HATU + Base) is done for only 2-5 minutes before adding the amine to minimize side reactions of the activated ester.[1]

Category 2: Purification & Isolation[2][3]

Q: The product streaks on the silica column, and I lose mass. How do I purify this? A: This is the classic "amine-silica interaction."[1][2] The basic diazepane interacts strongly with acidic silanols.[2]

  • Solution A (Standard Silica): Pre-treat the column with 1% Triethylamine (TEA) in hexanes.[1] Use a mobile phase containing 1% TEA or 1%

    
      (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
    
  • Solution B (Amine-Functionalized Silica): Use KP-NH (amine-bonded) silica cartridges.[1][3] These require no basic modifier and prevent streaking.[2]

  • Solution C (Reverse Phase): This is often superior.[1] Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) in your water/acetonitrile gradient.[1] The high pH keeps the amine neutral, improving peak shape and loading capacity.

Q: I used an acidic workup (1N HCl) to remove the unreacted amine, but my product disappeared. A: Never use acidic washes with this substrate. The diazepane moiety protonates under acidic conditions, making the entire molecule water-soluble.[1] Your product is in the aqueous waste.[2]

  • The Fix: Use a basic workup.[2] Quench with saturated

    
     or 1N NaOH.[1][2] Extract with DCM (Dichloromethane) or IPA/CHCl3 (3:1) if solubility is poor.[1][2][4]
    

Part 2: Optimized Experimental Protocol

This protocol uses HATU for high reactivity, optimized for substrates with competing basic centers.

Materials
  • Substrate: 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv[2]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )[1]

  • Solvent: Anhydrous DMF (preferred for solubility) or DCM.[1]

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5 minutes . (Do not wait longer; activated esters can degrade).[1]

  • Amine Addition: In a separate vial, dissolve 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine (1.0 equiv) and the remaining DIPEA (2.0 equiv) in minimal DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Monitoring: Stir at RT. Monitor by LCMS at 1h and 3h.[2]

    • Checkpoint: If the reaction stalls, add 0.2 equiv more HATU and 0.5 equiv DIPEA.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).[1]

    • Wash with Sat.

      
        (x2), Water (x1), and Brine (x1).[1]
      
    • Note: If the product is very polar, skip aqueous workup. Evaporate DMF and load directly onto a C18 reverse-phase column.[1][2]

Part 3: Comparative Data & Reagent Selection

Table 1: Coupling Reagent Performance for Basic Amine Substrates

ReagentReactivityBase Req.[1][2][5][6][7][8]Byproduct RemovalRecommendation
HATU HighHigh (3-4 eq)Difficult (Tetramethylurea)Primary Choice for difficult/small-scale reactions.[1][2]
EDC / HOBt ModerateMod (2-3 eq)Easy (Water soluble urea)Good for Scale-up (>5g).[1][2] Slower reaction.
T3P ModerateHigh (4-5 eq)Very Easy (Water soluble)Excellent for large scale , but requires excess base.[1]
Acid Chloride Very HighHigh (>4 eq)N/AUse only if HATU fails; risk of bis-acylation.[1][2]

Part 4: Mechanism & Workflow Visualization[2]

Figure 1: Competing Pathways & Optimization Strategy

This diagram illustrates why standard stoichiometry fails (Path A) and how the optimized protocol (Path B) ensures product formation by managing the protonation state of the diazepane ring.[1]

G cluster_0 Path A: Standard Conditions (1 eq Base) cluster_1 Path B: Optimized (3.5 eq Base) Start Reagents: Acid + HATU + Amine Protonation Diazepane Ring Protonated (H+ Trap) Start->Protonation Insufficient Base FreeBase Diazepane & Benzylamine remain Free Base Start->FreeBase Excess DIPEA Stall Reaction Stalls (Amine Salted Out) Protonation->Stall Attack Nucleophilic Attack on Activated Ester FreeBase->Attack Product High Yield Amide Product Attack->Product

Caption: Figure 1. Comparison of reaction pathways. Insufficient base leads to protonation of the diazepane ring (Path A), effectively removing the nucleophile.[1] Excess base maintains the reactive free amine (Path B).[1]

Figure 2: Purification Decision Tree

A logical flow to determine the best purification method based on scale and impurity profile.[2]

DecisionTree Start Crude Reaction Mixture CheckLCMS Check LCMS Purity Start->CheckLCMS HighPurity >85% Purity? CheckLCMS->HighPurity SimpleWorkup Basic Workup: EtOAc / Sat. NaHCO3 HighPurity->SimpleWorkup Yes ComplexPurification Chromatography Required HighPurity->ComplexPurification No Yes Yes No No MethodChoice Choose Stationary Phase ComplexPurification->MethodChoice Silica Normal Phase Silica MethodChoice->Silica C18 Reverse Phase C18 MethodChoice->C18 SilicaMod MUST ADD: 1% Et3N or NH4OH to Mobile Phase Silica->SilicaMod C18Mod Buffer Choice: 10mM NH4HCO3 (pH 10) or 0.1% NH4OH C18->C18Mod

Caption: Figure 2. Purification workflow. Critical decision points emphasize the necessity of basic modifiers in chromatography to prevent product loss.

References

  • Biotage. Strategies for the Purification of Basic Amines. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Common Organic Chemistry. HATU Coupling Mechanism and Protocols. [Link]

Sources

Technical Support Center: Strategies for Preventing Oxidation of Secondary Amines in Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on a critical challenge in pharmaceutical development: the oxidative degradation of secondary amines within diazepane derivatives. The inherent nucleophilicity of the secondary amine in the diazepane ring system makes it susceptible to oxidation, which can lead to the formation of undesired impurities, loss of potency, and potential safety concerns.

This resource is designed to be a practical, field-proven guide. It moves beyond simple protocol recitation to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a robust, proactive strategy for ensuring the stability of your compounds.

Part 1: Troubleshooting Guide - Common Issues in Diazepane Derivative Stability

This section addresses specific problems you may encounter during the development, formulation, and storage of diazepane-containing compounds.

Issue 1: Rapid Degradation of the Active Pharmaceutical Ingredient (API) in a Liquid Formulation, with Emergence of a New Peak in HPLC Analysis.

Question: I've developed a liquid formulation of my diazepane derivative for preclinical studies. However, within a few days of storage at room temperature, I'm observing a significant decrease in the parent compound peak and the appearance of a new, more polar peak in my reverse-phase HPLC chromatogram. What is the likely cause, and how can I prevent this?

Answer:

This is a classic presentation of oxidative degradation. The secondary amine in the diazepane ring is likely being oxidized to form an N-oxide or a hydroxylamine. These oxidized species are more polar than the parent amine, which explains the earlier elution time (new peak) on a reverse-phase HPLC column.

Underlying Causality:

The oxidation of secondary amines can be initiated by several factors commonly present in a laboratory or manufacturing environment:

  • Atmospheric Oxygen: The most ubiquitous oxidizing agent. The process can be slow but is often accelerated by other factors.

  • Light Exposure (Photochemical Oxidation): UV or even visible light can provide the energy to generate reactive oxygen species (ROS) or directly excite the amine, leading to oxidation.[1]

  • Trace Metal Ions: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are potent catalysts for the oxidation of amines.[2] They can be leached from glassware, stoppers, or present as impurities in excipients.

  • Peroxide Impurities: Peroxides, often found as impurities in excipients like polymers (e.g., polysorbates, polyethylene glycols), can directly oxidize the amine.

Troubleshooting and Mitigation Protocol:

  • Confirm Oxidation: The first step is to confirm that the degradation product is indeed an oxidation product. The most direct way is to use mass spectrometry (MS) coupled with your HPLC. An N-oxide will show an increase in mass of 16 atomic mass units (amu) compared to the parent compound. A hydroxylamine will show an increase of 16 amu as well.

  • Implement an Inert Atmosphere: Oxygen exclusion is a primary and highly effective preventative measure.

    • Protocol: During the preparation and storage of your formulation, sparge all solvents and the final solution with an inert gas like nitrogen or argon for 15-30 minutes to displace dissolved oxygen.

    • Storage: Store the final formulation in vials with a nitrogen or argon headspace. Use sealed amber glass vials to also protect from light.

  • Control pH: The susceptibility of amines to oxidation can be pH-dependent. Generally, the free base form of the amine is more readily oxidized than its protonated (salt) form.

    • Experiment: Conduct a pH stability study by formulating your compound in a series of buffers (e.g., pH 3 to 8). Monitor the rate of degradation at each pH over time. The pH that shows the highest stability should be targeted for your formulation. Diazepam, for instance, exhibits maximum stability in aqueous solutions around pH 5.[3]

    • Action: Incorporate a suitable buffer system (e.g., citrate, acetate) into your formulation to maintain the optimal pH.

  • Introduce Chelating Agents: To counteract the catalytic effect of metal ions, add a chelating agent.

    • Protocol: Add ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., disodium EDTA) to your formulation at a typical concentration of 0.01% to 0.1%. Citric acid can also act as a chelating agent.

  • Utilize Antioxidants: Antioxidants can be added to scavenge free radicals or act as preferential substrates for oxidation. The choice of antioxidant depends on the nature of your formulation (aqueous vs. lipid-based).

    Antioxidant Typical Concentration Mechanism of Action Commonly Used In
    Ascorbic Acid (Vitamin C) 0.01 - 0.1%Oxygen scavenger, reducing agentAqueous formulations
    Sodium Metabisulfite 0.01 - 0.1%Oxygen scavengerAqueous formulations
    Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Free-radical scavengerNon-aqueous/lipid-based formulations
    Alpha-Tocopherol (Vitamin E) 0.01 - 0.05%Free-radical scavengerLipid-based formulations

    Source: Adapted from various pharmaceutical formulation handbooks.

Decision-Making Workflow for Mitigation:

Oxidation_Mitigation_Workflow start Observation: Rapid API Degradation in Liquid Formulation confirm_ox Confirm Oxidation (LC-MS, M+16) start->confirm_ox inert_atm Implement Inert Atmosphere (N2/Ar sparging, headspace) confirm_ox->inert_atm Oxidation Confirmed ph_study Conduct pH Stability Study inert_atm->ph_study add_chelator Add Chelating Agent (e.g., EDTA) ph_study->add_chelator Optimal pH Determined add_antioxidant Add Antioxidant (e.g., Ascorbic Acid, BHT) add_chelator->add_antioxidant re_evaluate Re-evaluate Stability add_antioxidant->re_evaluate re_evaluate->inert_atm Further Optimization Needed stable Stable Formulation re_evaluate->stable Degradation Mitigated

Caption: Workflow for troubleshooting oxidative degradation.

Issue 2: Appearance of Degradants in Solid-State Formulation During Accelerated Stability Studies.

Question: My solid dosage form (tablet) containing a diazepane derivative passed initial testing. However, after 3 months in an accelerated stability chamber (40°C / 75% RH), I'm seeing new impurity peaks that were not present before. How is this possible in a solid state, and what should I investigate?

Answer:

Oxidation is not exclusive to liquid formulations. Solid-state oxidation is a significant challenge, often initiated by reactive impurities within the excipients or catalyzed by environmental factors.

Underlying Causality:

  • Excipient Impurities: Many common excipients can contain reactive impurities like peroxides, which can initiate oxidation. For example, povidone (PVP) and polyethylene glycols (PEGs) are known to contain residual peroxides from their manufacturing process.

  • Hygroscopicity: The high humidity in an accelerated stability chamber can lead to water absorption by the drug and excipients. This adsorbed water can increase molecular mobility and facilitate reactions, including oxidation.

  • Drug-Excipient Incompatibility: A specific excipient might directly react with your diazepane derivative. For instance, excipients with aldehyde impurities can react with amines. A compatibility study between diazepam and various tablet excipients is a crucial step in formulation development.[4]

Troubleshooting and Mitigation Protocol:

  • Forced Degradation Studies: To understand the degradation pathways, perform forced degradation (stress testing) on your API.[5] This involves exposing the drug substance to harsh conditions to intentionally generate degradants.

    Protocol for Forced Degradation:

    • Oxidative Stress: Treat a solution of your API with 3% hydrogen peroxide at room temperature for 24 hours.[6]

    • Acid/Base Hydrolysis: Reflux the API in 0.1 N HCl and 0.1 N NaOH.

    • Thermal Stress: Expose the solid API to dry heat (e.g., 70°C).

    • Photostability: Expose the API to light as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, ideally with MS detection, to characterize the degradation products. This will help you determine if the impurities seen in your stability study are oxidative in nature.

  • Excipient Compatibility Screening: Screen all your excipients for their compatibility with your API.

    • Protocol: Prepare binary mixtures (1:1 ratio) of your API with each excipient. Add a small amount of water (e.g., 5-10% w/w) to simulate the effect of humidity. Store these mixtures at accelerated conditions (e.g., 40°C/75% RH) for a few weeks and analyze for the appearance of degradants.

  • Source High-Purity Excipients: Specify and source excipients with low peroxide values and low levels of other reactive impurities. Request certificates of analysis from your suppliers that include these specifications.

  • Consider a Protective Coating: For tablets, applying a film coating that acts as a barrier to moisture and oxygen can significantly improve stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of secondary amine oxidation?

A1: The oxidation of secondary amines typically proceeds through a radical mechanism or by direct reaction with an oxidizing agent. In autoxidation (reaction with O₂), the process often involves the formation of an aminyl radical, which can then react further. The initial step is often the abstraction of the hydrogen atom from the nitrogen. In the presence of strong oxidants like peroxides, the reaction can be a direct nucleophilic attack of the amine on the oxidant. The ultimate products are often hydroxylamines, which can sometimes be further oxidized to nitrones.

Mechanism of N-Oxide Formation:

Amine_Oxidation cluster_0 Secondary Amine Oxidation Amine R₂NH (Secondary Amine) Hydroxylamine R₂N-OH (Hydroxylamine) Amine->Hydroxylamine [O] Nitroxide R₂N-O• (Nitroxide Radical) Hydroxylamine->Nitroxide -e⁻, -H⁺ N_Oxide R₂N⁺-O⁻ (N-Oxide, if tertiary)

Caption: Simplified pathway of secondary amine oxidation.

Q2: Can I use a protecting group to prevent oxidation during synthesis?

A2: Absolutely. Protecting the secondary amine is a common and effective strategy during multi-step synthesis to prevent unwanted side reactions, including oxidation. The most common protecting groups for amines are carbamates.

  • Boc (tert-butyloxycarbonyl) group: This is a very common protecting group that is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[7]

  • Cbz (carboxybenzyl) group: This group is stable under acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂ over Pd/C).

The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule to the deprotection conditions (orthogonality).

Q3: How does the formation of an N-oxide affect the properties of my drug candidate?

A3: The formation of an N-oxide significantly alters the physicochemical and potentially the pharmacological properties of the parent molecule.

  • Increased Polarity and Water Solubility: The N⁺-O⁻ bond is highly polar, which generally leads to a marked increase in water solubility and a decrease in membrane permeability.

  • Altered Biological Activity: The N-oxide metabolite may have a different pharmacological activity profile compared to the parent drug. It could be less active, inactive, or in some cases, more active. Some N-oxides are designed as prodrugs that are reduced back to the active amine in vivo.

  • Potential for Instability: Some N-oxide metabolites are unstable and can revert to the parent drug under certain conditions, which can complicate pharmacokinetic studies.

Q4: What analytical methods are best for detecting and quantifying amine oxides?

A4: A combination of chromatographic and spectroscopic techniques is typically required.

  • HPLC with UV and MS Detection (LC-MS): This is the workhorse technique. HPLC separates the parent drug from its degradation products. UV detection provides quantification, while Mass Spectrometry (MS) provides structural information, allowing for the definitive identification of the N-oxide (M+16).

  • Gas Chromatography (GC): GC is generally not suitable for the direct analysis of amine oxides as they are thermally labile and can decompose at the high temperatures used in GC inlets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.

References

  • Ambrus, G., et al. (1975). Fungal Transformation of Diazepam. Acta Microbiologica Academiae Scientiarum Hungaricae.
  • Costa, J. S., et al. (2016). Compatibility study between diazepam and tablet excipients. Journal of Thermal Analysis and Calorimetry. [Link]

  • Gunn, J. (2015). Understanding the Toxicology of Diazepam. Practical Pain Management.
  • Jakubec, M., et al. (2020). Photochemical Oxidation Specific to Distorted Aromatic Amines Providing ortho-Diketones. Organic Letters. [Link]

  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Role of oxidation state of metal ion in OD reaction of amines.
  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.
  • Saini, R., et al. (2013).
  • Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences. [Link]

  • Tolić Čop, K., et al. (2025). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics.
  • Eawag-BBD. (n.d.).
  • A method for the determination of the carbon chain length composition of amine oxides. (1988). International Journal of Cosmetic Science. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Nanda, et al. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
  • Annamalai University. (n.d.). Manufacturing Additives of Parenterals. Annamalai University.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Craig, J. C., et al. (n.d.). Application of Gas Chromatography to the Detection of tert-Amine Oxides. Analytical Chemistry. [Link]

  • Singh, B., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology.
  • Patel, K., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Andher, P. (2010).
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • AAPS. (n.d.).
  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • MDPI. (2021).
  • World Journal of Pharmaceutical Research. (n.d.). EXCIPIENT USED IN PARENTERAL FORMULATION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PharmaQuesT. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Master Organic Chemistry. (2018).
  • YouTube. (2025).
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Request PDF.
  • The Pharmaceutical Journal. (2010).
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Journal of Analytical Science and Technology. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology.
  • OMICS Online. (n.d.).
  • Journal of Pharmaceutical Research International. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Metabolic Stability of 1,4-Diazepane vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperazine ring is a "workhorse" scaffold, ubiquitous in CNS and anti-infective agents due to its ability to modulate basicity and solubility. However, it frequently suffers from metabolic liabilities, specifically


-carbon hydroxylation  leading to ring scission and the formation of reactive metabolites (RM).

The 1,4-diazepane (homopiperazine) scaffold serves as a critical bioisostere. By expanding the ring from six to seven members, researchers can alter the vector of substituents and, crucially, modify the metabolic soft spots.

The Verdict: The 1,4-diazepane scaffold often exhibits superior metabolic stability against ring-opening pathways compared to piperazine. However, this comes at the cost of increased basicity (


), which can introduce new pharmacokinetic challenges such as phospholipidosis or lysosomal trapping. This guide details the mechanistic differences, provides a decision matrix for scaffold selection, and outlines the standard protocol for validation.

Structural & Physicochemical Basis[1][2][3]

Understanding the stability difference requires analyzing the fundamental physicochemical shifts between the two scaffolds.

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Stability/PK
Conformation Rigid Chair (low energy)Flexible (Twist-chair/Boat flux)Diazepane's flexibility can prevent the "lock-and-key" fit required for specific CYP450 oxidations.
Basicity (

)
~9.8~10.8 - 11.0Diazepane is significantly more basic. Higher ionization at physiological pH reduces lipophilicity (

).
Lipophilicity ModerateLower (due to ionization)Lower

generally correlates with reduced CYP affinity, improving stability.
Electronic Environment Symmetric electron distributionAsymmetricThe extra methylene group in diazepane disrupts the symmetry, altering the electronic potential at

-carbons.

Metabolic Liabilities: The Mechanistic Divergence

The core differentiator is the susceptibility to oxidative ring scission .

Piperazine: The Ring-Opening Liability

Piperazines are prone to CYP450-mediated oxidation at the carbon


 to the nitrogen. This generates an unstable carbinolamine intermediate, which collapses into an iminium species. Hydrolysis of this species leads to ring opening , forming ethylenediamine derivatives. These metabolites are often reactive and can cause idiosyncratic toxicity.
1,4-Diazepane: Steric & Electronic Shielding

The 1,4-diazepane ring also undergoes


-hydroxylation, but the pathway to ring scission is kinetically less favorable due to:
  • Conformational Entropy: The 7-membered ring's rapid flux hinders the precise orbital alignment (stereoelectronics) required for the initial hydrogen abstraction by the CYP heme iron.

  • Regioselectivity Shift: Oxidation often shifts to N-oxidation or remote hydroxylation on the extra methylene bridge, preserving the ring integrity.

Pathway Visualization

The following diagram contrasts the metabolic fate of both scaffolds.

MetabolicPathways cluster_0 Piperazine Instability Pathway cluster_1 1,4-Diazepane Stability Pathway Pip Piperazine Scaffold Pip_Ox α-C Hydroxylation (CYP450) Pip->Pip_Ox Iminium Reactive Iminium Ion (Electrophile) Pip_Ox->Iminium Diaz_Conf Conformational Flux (Steric Hindrance) RingOpen Ring Scission (Ethylenediamine deriv.) Iminium->RingOpen Diaz 1,4-Diazepane Scaffold Diaz->Diaz_Conf Modulates Binding Diaz_NOx N-Oxidation (Phase I) Diaz_Conf->Diaz_NOx Stable Intact Ring Metabolite (Renal Excretion) Diaz_NOx->Stable

Figure 1: Comparative metabolic pathways. Piperazine is prone to ring scission (red), while Diazepane often shunts metabolism toward N-oxidation or remains intact due to conformational flexibility (green).

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability difference, a Human Liver Microsome (HLM) stability assay is required. This protocol ensures self-validation through the use of specific positive controls.

Materials
  • Test Compounds: 10 mM DMSO stock of Piperazine and Diazepane analogs.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1

    
    M. Pre-incubate at 37°C for 5 mins.
    
    • Why: Ensures temperature equilibrium and checks for non-cofactor dependent degradation (chemical instability).

  • Initiation: Add NADPH regenerating system to initiate metabolism (

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN (containing IS). Vortex and centrifuge (4000 rpm, 15 min).
    
  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Calculation

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

), derived from the slope of

vs. time.


Assay Visualization

AssayWorkflow cluster_sampling Step 3: Kinetic Sampling Step1 Step 1: Preparation HLM + Buffer + Compound (1µM) 37°C Pre-incubation Step2 Step 2: Initiation Add NADPH Cofactor Step1->Step2 T0 T=0 min Step2->T0 T60 ... T=60 min T0->T60 Time Course Step4 Step 4: Quench Add Ice-Cold ACN + Internal Std (Precipitate Proteins) T60->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5 Result Calculate CL_int & t1/2 Step5->Result

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Comparative Data & Decision Matrix

When should you switch from Piperazine to 1,4-Diazepane? Use this data-driven decision matrix.

Representative Stability Data

Data aggregated from typical lead optimization campaigns (e.g., Sigma receptor ligands [1], GPCR antagonists).

ParameterPiperazine Analog1,4-Diazepane AnalogInterpretation
HLM

15 - 25 min45 - >60 minDiazepane often doubles metabolic half-life.

High (>50

L/min/mg)
Low-Moderate (<20

L/min/mg)
Diazepane resists hepatic extraction better.
Major Metabolite Ring-opened (M+32)N-Oxide (M+16)Diazepane avoids the "structural alert" of ring opening.
hERG Inhibition VariableOften HigherRisk: The increased basicity of diazepane often increases hERG affinity.
Decision Logic (DOT)

DecisionTree Start Current Lead: Piperazine Scaffold Problem: High Metabolic Clearance? CheckMet Is the major metabolite ring-opened (ethylenediamine)? Start->CheckMet Stay Optimize Piperazine Substituents (Block α-carbons) CheckMet->Stay No (N-dealkylation dominant) CheckPKa Check Basicity Tolerance Can you accept pKa > 10.5? CheckMet->CheckPKa Yes (Ring scission dominant) Switch Switch to 1,4-Diazepane Warning Monitor hERG & Phospholipidosis (Due to high pKa) Switch->Warning CheckPKa->Switch Yes CheckPKa->Stay No (Need lower pKa)

Figure 3: Decision tree for scaffold hopping from piperazine to 1,4-diazepane during lead optimization.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: MDPI (Molecules). URL:[Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Source: Chemical Research in Toxicology (ACS). URL:[Link]

  • Microsomal Stability Assay Protocol. Source: Creative Bioarray / AxisPharm Protocols. URL:[Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification. Source: Frontiers in Plant Science (NIH). URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine as a High-Risk Corrosive (Category 1B) .

This compound is a specialized building block containing a diazepane ring and a primary benzylamine. Its structural basicity dictates its handling; it is capable of causing irreversible skin burns and eye damage upon contact. Do not dispose of via sink or municipal drainage. All disposal pathways must lead to high-temperature incineration equipped with nitrogen oxide (


) scrubbers.
Critical Hazard Profile
PropertyClassificationGHS Codes
Corrosivity Skin Corr. 1B H314 (Causes severe skin burns)
Toxicity Acute Tox. 4 (Oral/Dermal)H302, H312
Reactivity Incompatible with Acids/OxidizersN/A
Physical State Solid (typically)N/A

Chemical Identity & Waste Characterization

Before entering the disposal workflow, verify the material identity to ensure correct waste stream segregation.

  • Chemical Name: 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine[1][2][3][4][5]

  • CAS Number: 448934-01-8[2][3][4][5]

  • Molecular Formula:

    
    [3][5]
    
  • Functional Groups: Cyclic diamine (diazepane), Primary amine (benzylamine).

  • Acidity/Basicity: Strongly Basic.

Waste Stream Classification (RCRA): While not explicitly P- or U-listed under 40 CFR 261.33, this compound exhibits the characteristic of Corrosivity (D002) if in aqueous solution with pH


 12.5. As a solid organic amine, it must be managed as Hazardous Organic Waste .

Disposal Decision Logic

The following decision tree outlines the operational workflow for disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Segregation1 Segregate: Solid Toxic/Corrosive Solid->Segregation1 SolventCheck Solvent Type? Liquid->SolventCheck Segregation4 Segregate: Solid Hazardous Debris Debris->Segregation4 Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Segregation2 Segregate: Halogenated Organic Halogenated->Segregation2 Segregation3 Segregate: Non-Halogenated Organic NonHalogenated->Segregation3 Labeling Label: 'Hazardous Waste - Corrosive Amine' Segregation1->Labeling Segregation2->Labeling Segregation3->Labeling Segregation4->Labeling DisposalMethod Final Disposal: Incineration with Scrubber Labeling->DisposalMethod

Figure 1: Operational decision tree for segregating amine waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Context: Disposal of expired reagent or excess solid material. Scientific Rationale: Solid amines can react violently with moisture or acids. Dissolution in a combustible solvent facilitates controlled incineration.

  • PPE Requirement: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Use a fume hood.[6][7][8][9][10]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers (aluminum) due to potential corrosion by the amine.

  • Dissolution (Optional but Recommended):

    • Dissolve the solid in a combustible solvent (e.g., Ethanol or Acetone) to create a homogenous organic liquid waste.

    • Reasoning: This prevents "hot spots" in the incinerator and ensures complete combustion.

  • Labeling: Mark the container clearly: "Hazardous Waste: Toxic/Corrosive Organic Amine. Contains 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine."[1][2][3][4][5]

  • Storage: Store in the "Organic Bases" satellite accumulation area, away from acids and oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of reaction solvents containing the amine. Scientific Rationale: Segregation based on halogen content is critical for EPA compliance and incinerator safety (preventing dioxin formation).

  • pH Check: If the waste is aqueous, verify pH. If pH > 12.5, it is D002 Corrosive.

  • Segregation:

    • If in DCM/Chloroform: Pour into Halogenated Waste carboy.

    • If in Methanol/Acetone/DMSO: Pour into Non-Halogenated Waste carboy.

  • Neutralization (Pre-treatment):

    • Caution: Do not neutralize in the waste container unless authorized by your facility's EHS. Exothermic reactions can pressurize containers.

    • If neutralization is required: Slowly add dilute Hydrochloric Acid (1M HCl) to the amine solution in a beaker before transfer to waste, monitoring temperature.

  • Transfer: Use a funnel to prevent spills. Wipe the funnel with a solvent-dampened tissue afterwards and dispose of the tissue as solid hazardous waste.

Protocol C: Contaminated Debris (Spill Cleanup/Consumables)
  • Collection: Place contaminated gloves, weigh boats, and paper towels into a clear plastic hazardous waste bag (thick gauge).

  • Sealing: Double bag the waste to prevent vapor release.

  • Tagging: Attach a hazardous waste tag listing the contaminant.

Emergency Spill Response

Scenario: A 5g bottle of solid 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[11] Ensure fume hoods are active to pull vapors away.

  • PPE Upgrade: Don a face shield and chemical-resistant apron if dust generation is likely.

  • Containment: Cover the spill with a Dry Absorbent (Vermiculite or Sand).[9]

    • Do NOT use: Paper towels directly on the bulk solid (fire risk if incompatible chemicals are present).

  • Neutralization/Cleanup:

    • Scoop the solid/absorbent mixture into a wide-mouth waste jar.

    • Wipe the surface with a dilute acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize residual amine traces.

    • Perform a final wash with soap and water.[9][12][13]

  • Disposal: Label the waste jar as "Spill Debris: Corrosive Amine" and contact EHS.

Regulatory Compliance & Waste Codes

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

12.5. Otherwise, unlisted hazardous organic.[7]
DOT (Transport) Corrosive Liquid/SolidUN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).
Segregation Storage GroupClass 8 (Corrosives) . Store separate from Class 3 (Flammables) and Class 5 (Oxidizers).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10433604, 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine
Reactant of Route 2
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.